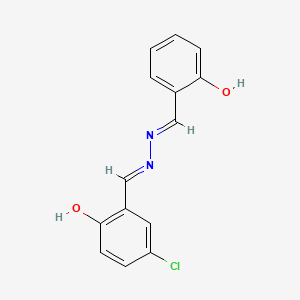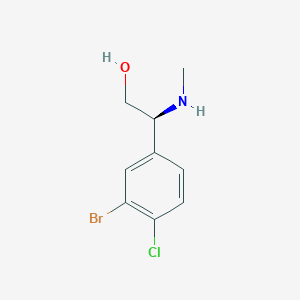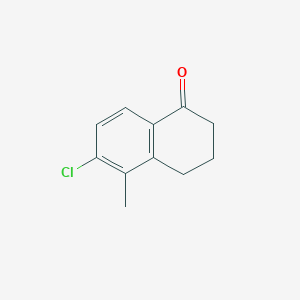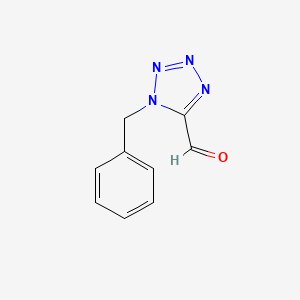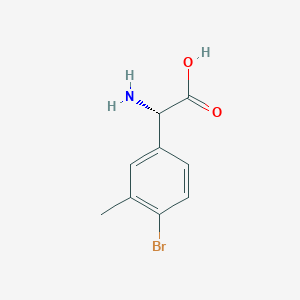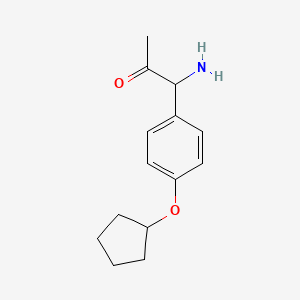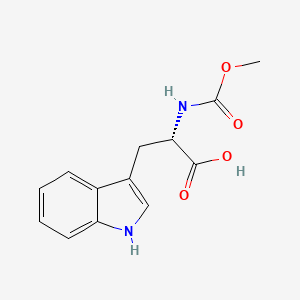
(Methoxycarbonyl)-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methoxycarbonyl)-L-tryptophan is a derivative of the amino acid tryptophan, where the carboxyl group is esterified with a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Methoxycarbonyl)-L-tryptophan typically involves the esterification of L-tryptophan. One common method is the reaction of L-tryptophan with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{L-Tryptophan} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of immobilized catalysts can also enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (Methoxycarbonyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: (Hydroxymethyl)-L-tryptophan.
Substitution: Various substituted tryptophan derivatives.
Applications De Recherche Scientifique
(Methoxycarbonyl)-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for the synthesis of tryptophan-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of (Methoxycarbonyl)-L-tryptophan involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release L-tryptophan, which is then incorporated into proteins or metabolized into bioactive compounds such as serotonin and melatonin. The methoxycarbonyl group can also modulate the compound’s reactivity and interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
L-Tryptophan: The parent amino acid, which lacks the methoxycarbonyl group.
N-Methoxycarbonyl-L-tryptophan: A derivative with a methoxycarbonyl group on the nitrogen atom.
(Methoxycarbonyl)-D-tryptophan: The D-enantiomer of (Methoxycarbonyl)-L-tryptophan.
Uniqueness: this compound is unique due to its specific esterification, which can influence its solubility, stability, and reactivity compared to other tryptophan derivatives. This modification can enhance its utility in various applications, particularly in medicinal chemistry where esterification can improve drug properties.
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
(2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-19-13(18)15-11(12(16)17)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
Clé InChI |
YYZYDKOBSFGJNZ-NSHDSACASA-N |
SMILES isomérique |
COC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canonique |
COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


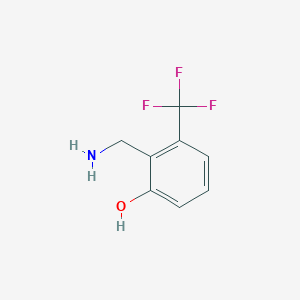
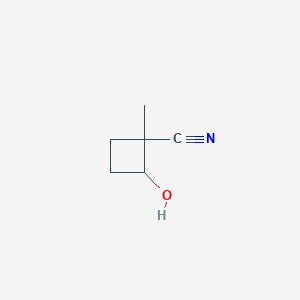
![(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13033551.png)
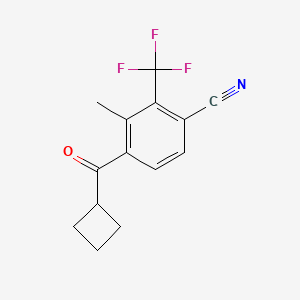
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13033576.png)
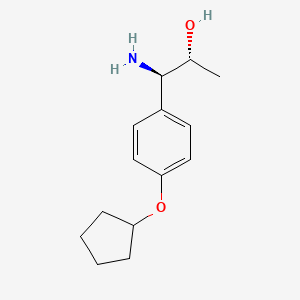
![5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13033578.png)
